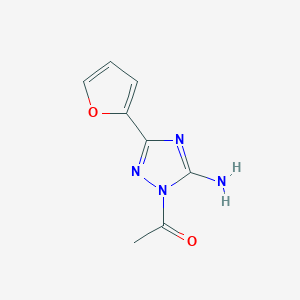
2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicine. This compound is a benzimidazole derivative that has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood. However, it has been hypothesized that this compound acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its potential to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different experimental settings.
Orientations Futures
There are several future directions for the research on 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole. One potential direction is to study its efficacy in different animal models of diseases such as cancer and arthritis. Another direction is to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its potential targets in different diseases.
Conclusion:
In conclusion, 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that has shown promising results in various scientific studies. It has potential applications in the field of medicine due to its anti-inflammatory, anti-tumor, and anti-viral properties. Although its mechanism of action is not fully understood, further research is needed to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-phenoxyethyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with paraformaldehyde and methanol to obtain the final compound.
Applications De Recherche Scientifique
2-(Methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also shown promising results in the treatment of various diseases such as cancer, arthritis, and viral infections.
Propriétés
IUPAC Name |
2-(methoxymethyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)11-12-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDWLEVMRWIGKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

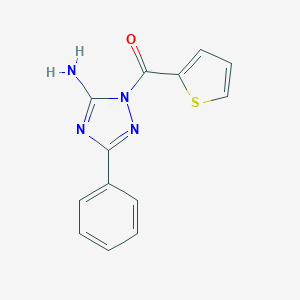
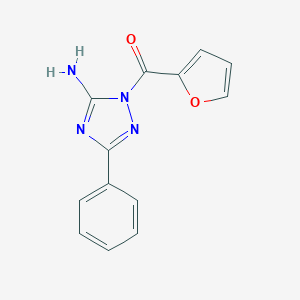
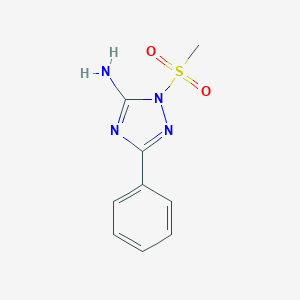

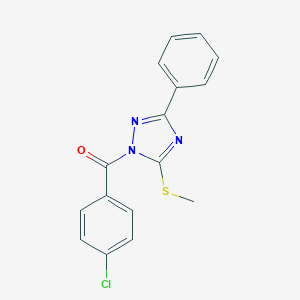

![5-(4-Chloro-phenyl)-2-methanesulfonyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379272.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B379273.png)
![[5-Amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B379274.png)


![3-(4-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B379278.png)

